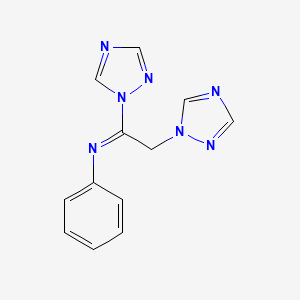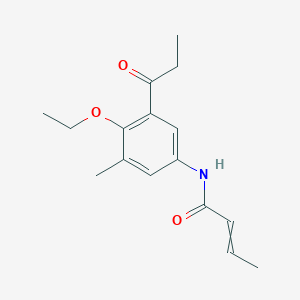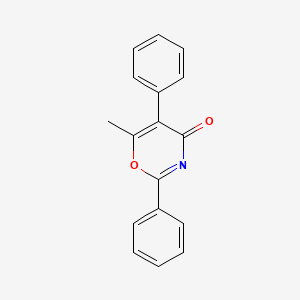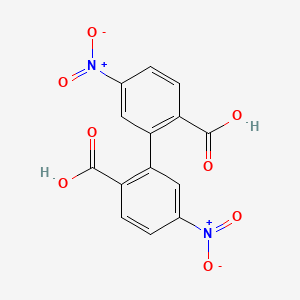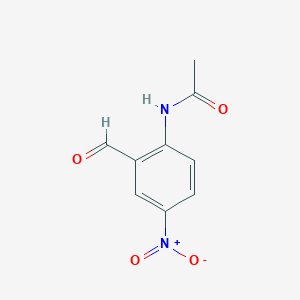
N-(2-Formyl-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Formyl-4-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3). This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formyl-4-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to formylation using formic acid or a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
化学反応の分析
Types of Reactions: N-(2-Formyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-(2-Carboxy-4-nitrophenyl)acetamide
Reduction: N-(2-Formyl-4-aminophenyl)acetamide
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
N-(2-Formyl-4-nitrophenyl)acetamide is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving potential therapeutic agents and drug development often employs this compound as a starting material or intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-Formyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitro groups play crucial roles in these interactions, often participating in hydrogen bonding, electrostatic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
類似化合物との比較
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the formyl group, leading to different reactivity and applications.
N-(2-Formylphenyl)acetamide:
N-(2-Nitrophenyl)acetamide: Lacks the formyl group, resulting in different chemical properties and applications.
Uniqueness: N-(2-Formyl-4-nitrophenyl)acetamide is unique due to the presence of both formyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
91538-60-2 |
|---|---|
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC名 |
N-(2-formyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8N2O4/c1-6(13)10-9-3-2-8(11(14)15)4-7(9)5-12/h2-5H,1H3,(H,10,13) |
InChIキー |
SOELKVRFENIYJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


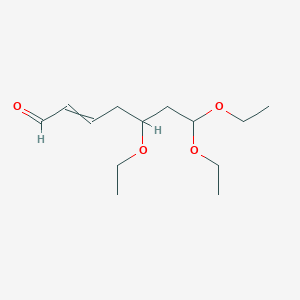
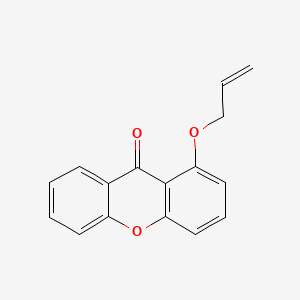
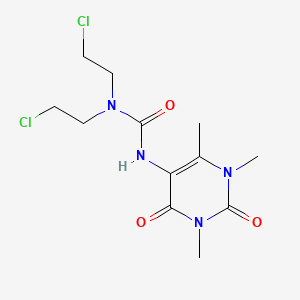
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
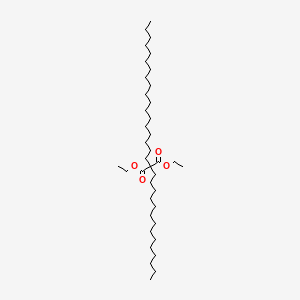
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
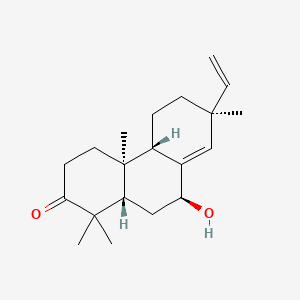

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
